4-[2-(2-Methoxyethoxy)ethoxy]butanenitrile
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Overview
Description
4-[2-(2-Methoxyethoxy)ethoxy]butanenitrile is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . This compound is known for its unique chemical structure, which includes a nitrile group and multiple ether linkages. It has gained significant attention in various fields of research due to its potential biological activity and applications.
Preparation Methods
The synthesis of 4-[2-(2-Methoxyethoxy)ethoxy]butanenitrile typically involves the reaction of 4-chlorobutanenitrile with 2-(2-methoxyethoxy)ethanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the ether group. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
4-[2-(2-Methoxyethoxy)ethoxy]butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the ether linkages, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. This reaction converts the nitrile group to an amine.
Substitution: The ether groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as thiols or amines, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[2-(2-Methoxyethoxy)ethoxy]butanenitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules with multiple functional groups.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 4-[2-(2-Methoxyethoxy)ethoxy]butanenitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The ether linkages and nitrile group play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
4-[2-(2-Methoxyethoxy)ethoxy]butanenitrile can be compared with other similar compounds, such as:
4-[2-(2-Ethoxyethoxy)ethoxy]butanenitrile: This compound has a similar structure but with an ethoxy group instead of a methoxy group. The difference in the ether group can affect its chemical reactivity and biological activity.
4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid: This compound has a carboxylic acid group instead of a nitrile group
4-[2-(2-Methoxyethoxy)ethoxy]butanamine: This compound has an amine group instead of a nitrile group. The amine group can participate in different types of chemical reactions and interactions compared to the nitrile group.
The uniqueness of this compound lies in its combination of ether linkages and a nitrile group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-(2-methoxyethoxy)ethoxy]butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-11-6-7-13-9-8-12-5-3-2-4-10/h2-3,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIMHPLTKVSQKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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